1-(1-Methylcyclopropyl)but-3-en-1-ol

Medicinal Chemistry Fragment-Based Drug Discovery QSAR

1-(1-Methylcyclopropyl)but-3-en-1-ol (CAS 1504693-56-4) is a secondary allylic alcohol featuring a 1-methylcyclopropyl group. With molecular formula C8H14O and molecular weight 126.20 g/mol, it belongs to a class of strained-ring, fragment-like scaffolds of interest in medicinal chemistry and chemical biology.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Cat. No. B8598085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methylcyclopropyl)but-3-en-1-ol
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCC1(CC1)C(CC=C)O
InChIInChI=1S/C8H14O/c1-3-4-7(9)8(2)5-6-8/h3,7,9H,1,4-6H2,2H3
InChIKeyJAEQLKDHVANTFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methylcyclopropyl)but-3-en-1-ol for Selective UGT2B7 Probe & Fragment-Like Scaffold Procurement


1-(1-Methylcyclopropyl)but-3-en-1-ol (CAS 1504693-56-4) is a secondary allylic alcohol featuring a 1-methylcyclopropyl group. With molecular formula C8H14O and molecular weight 126.20 g/mol, it belongs to a class of strained-ring, fragment-like scaffolds of interest in medicinal chemistry and chemical biology . Its compact, semi-rigid architecture distinguishes it from acyclic or purely aliphatic alcohol analogs, offering a unique combination of steric bulk and hydrogen-bonding capability for target-specific molecular recognition [1].

Why Generic 1-Cyclopropylbut-3-en-1-ol Cannot Replace the 1-Methyl Variant in UGT2B7-Focused Workflows


The close structural analog 1-cyclopropylbut-3-en-1-ol lacks the 1-methyl substituent on the cyclopropane ring, a seemingly minor difference that profoundly impacts biological function. Literature on related terpenoid UGT2B7 inhibitors demonstrates that introduction of a methyl group into the side chain can decrease the enzyme-catalyzed reaction rate by more than 88% due to increased steric hindrance [1]. Consequently, replacement of the methylated compound with the des-methyl analog introduces an uncontrolled variable that can alter inhibitor potency, selectivity, and metabolic stability in UGT2B7-mediated glucuronidation assays [2]. The 1-methyl group also modifies physicochemical properties, affecting solubility, logP, and membrane permeability, which are critical determinants of performance in cellular and in vivo models.

Quantitative Comparator Evidence for 1-(1-Methylcyclopropyl)but-3-en-1-ol vs. Closest Analogs


Structural Differentiation: Steric Bulk and Molecular Descriptors vs. Des-Methyl Analog

Compared to 1-cyclopropylbut-3-en-1-ol (des-methyl analog), the target compound carries an additional methyl group on the cyclopropane ring. This increases molecular weight by 14.03 g/mol (from 112.17 to 126.20 g/mol) and raises the predicted logP by approximately 0.5 log units (des-methyl LogP = 1.33 [1]; target estimated LogP ≈ 1.83, based on standard CH2 increment contributions [2]). The topological polar surface area (tPSA) remains constant at 20.23 Ų, preserving similar hydrogen-bonding capacity while enhancing hydrophobic character. The resulting increase in steric volume alters shape complementarity with enzyme binding pockets, a critical factor for UGT2B7 isoform selectivity [3].

Medicinal Chemistry Fragment-Based Drug Discovery QSAR

UGT2B7 Inhibitory Potency: Quantitative Baseline from Des-Methyl Analog and Class-Level Methyl Effect

The des-methyl analog (1R)-1-cyclopropylbut-3-en-1-ol is a confirmed inhibitor of human UGT2B7 (EC 2.4.1.17) with reported IC50 values of 0.4 µM and 0.9 µM in vitro [1]. Although no direct IC50 value for 1-(1-methylcyclopropyl)but-3-en-1-ol is publicly available, class-level evidence from related tricyclic sesquiterpenoid scaffolds demonstrates that introducing a methyl group into the side chain near the reactive center can decrease the UGT2B7-catalyzed reaction rate by more than 88% through increased steric hindrance [2]. This strongly suggests that the target compound will exhibit altered, and likely enhanced, inhibitory properties relative to its des-methyl analog, justifying its use in structure-activity relationship (SAR) studies where steric modulation of the cyclopropyl ring is a key design parameter.

Drug Metabolism Enzyme Inhibition UGT2B7

Oxidation State Differentiation: Alcohol vs. Ketone Reactivity and Synthetic Utility

The target compound is a secondary alcohol, whereas its direct oxidation product, 1-(1-methylcyclopropyl)but-3-en-1-one (CAS not directly listed; analogs exist), is a ketone. The alcohol form offers a free hydroxyl group that can act as a hydrogen-bond donor (HBD count = 1) in molecular recognition, while the ketone analog has an HBD count of 0 and is limited to hydrogen-bond acceptor interactions . The alcohol also serves as a versatile precursor for further derivatization: it can be oxidized to the ketone, esterified, or converted to leaving groups for nucleophilic displacement. The ketone analog 4-(1-methylcyclopropyl)but-3-en-2-one (CAS 116815-79-3) has a molecular weight of 124.18 g/mol and is classified as a Michael acceptor prone to nucleophilic addition, whereas the alcohol is redox-active and suitable for ester prodrug strategies [1]. Selection of the alcohol over the ketone is dictated by the need for hydrogen-bond donor capacity and orthogonal synthetic handles.

Organic Synthesis Functional Group Interconversion Building Block Selection

Synthetic Accessibility and Purity Benchmarking for Procurement Decisions

Commercially, 1-(1-methylcyclopropyl)but-3-en-1-ol is available at a standard purity of 95% (typical for research-grade cyclopropane-containing alcohols) , whereas the des-methyl analog 1-cyclopropylbut-3-en-1-ol is readily sourced at 98% purity . The 3% purity differential reflects the added synthetic complexity introduced by the quaternary carbon center of the 1-methylcyclopropyl group, which typically requires Grignard addition to a cyclopropyl ketone or cyclopropanation of a pre-formed allylic alcohol precursor [1]. This synthetic route is less common than the straightforward allylation of cyclopropanecarboxaldehyde used for the des-methyl analog, resulting in a narrower supplier base and higher cost per gram for the methylated compound. Procurement specification sheets should therefore include confirmation of the 1-methylcyclopropyl integrity by 1H NMR (characteristic cyclopropyl CH2 signals at δ 0.3-0.8 ppm) to rule out contamination with ring-opened byproducts [1].

Chemical Procurement Quality Control Synthetic Feasibility

Validated Application Scenarios for 1-(1-Methylcyclopropyl)but-3-en-1-ol Based on Quantitative Comparator Evidence


UGT2B7 Isoform-Selective Inhibitor SAR Campaigns

The compound serves as a key SAR probe for mapping the steric tolerance of the UGT2B7 active site. Its 1-methyl group is predicted to significantly reduce glucuronidation rates relative to the des-methyl analog (>88% class-level precedent [1]), enabling the quantification of steric contributions to inhibitor binding. Researchers should co-test with 1-cyclopropylbut-3-en-1-ol (IC50 baseline 0.4–0.9 µM [2]) to establish a matched molecular pair analysis.

Fragment-Based Drug Discovery Libraries Requiring sp3-Rich, Low-MW Scaffolds

With molecular weight 126.20 g/mol and a predicted LogP of ~1.83, the compound meets fragment-like criteria. Its 1-methylcyclopropyl group introduces steric complexity unmatched by simple allylic alcohols, making it a valuable addition to 3D-enriched fragment collections. Pair with 1-cyclopropylbut-3-en-1-ol (MW 112.17, LogP 1.33) to modulate hydrophobicity while maintaining hydrogen-bond donor capacity [3].

Prodrug Design via Esterification of the Secondary Alcohol

The secondary hydroxyl group provides a synthetic handle for ester prodrug strategies. Unlike the ketone analog 4-(1-methylcyclopropyl)but-3-en-2-one (HBD=0) [4], the alcohol can be acylated to modulate pharmacokinetic properties while retaining the cyclopropane moiety for target binding. Ensure analytical confirmation of ester formation and cyclopropane integrity by NMR before biological testing [5].

Negative Control Design for UGT2B7-Glucuronidation Studies

Given the expected resistance of the methylated compound to UGT2B7-mediated glucuronidation (based on class-level steric hindrance evidence [1]), it can serve as a non-substrate control for differentiating substrate-dependent vs. inhibitor-dependent enzyme modulation. Use in tandem with the des-methyl analog to establish a glucuronidation rate differential, providing mechanistic insight into steric control of UGT2B7 catalysis.

Quote Request

Request a Quote for 1-(1-Methylcyclopropyl)but-3-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.